10-Bromoundecanoic acid is a medium-chain ω-1 brominated fatty acid that serves as a specialized bifunctional building block in organic synthesis and polymer chemistry. Unlike terminally halogenated analogs, this compound features a secondary bromide at the C10 position, conferring unique regiochemical reactivity and a stereogenic center [1]. It is primarily procured as a precursor for secondary amine derivatives, such as 10-aminoundecanoic acid, and as a critical reference standard for evaluating the regioselectivity of hydrobromination reactions [2]. Its dual functionality—a reactive carboxylic acid and an internal alkyl bromide—makes it highly suitable for the synthesis of branched polyamides, functionalized self-assembled monolayers, and complex chiral intermediates where linear analogs would fail to provide the necessary structural irregularity or stereochemical handles.
Generic substitution with the more common 11-bromoundecanoic acid (CAS 2834-05-1) fundamentally alters both the stereochemistry and the downstream thermomechanical properties of synthesized materials. 11-Bromoundecanoic acid is an achiral, terminally brominated molecule that yields highly crystalline, linear polymers like Nylon-11 [1]. In contrast, 10-bromoundecanoic acid possesses a chiral center at the C10 position and acts as a secondary electrophile [2]. When converted to an amino acid monomer and polymerized, the resulting internal linkages disrupt polymer chain packing, significantly altering the crystallinity, thermal transitions, and solubility of the resulting polyamide [1]. Furthermore, in analytical workflows, substituting the 10-bromo isomer would eliminate the ability to calibrate chromatographic or NMR instruments for the quantification of Markovnikov byproducts during the industrial hydrobromination of 10-undecenoic acid.
10-Bromoundecanoic acid is structurally distinguished from its terminal analog by the presence of a stereogenic center at the C10 carbon. While 11-bromoundecanoic acid is completely achiral due to the two identical hydrogen atoms on the terminal C11 carbon, 10-bromoundecanoic acid bears four distinct substituents (Br, CH3, H, and the nonanoic acid chain) [1]. This structural feature allows 10-bromoundecanoic acid to be utilized in diastereomeric resolution and enantioselective transformations, whereas 11-bromoundecanoic acid can only yield achiral linear derivatives [2].
| Evidence Dimension | Stereogenic Centers |
| Target Compound Data | 1 (at C10 position) |
| Comparator Or Baseline | 0 (11-bromoundecanoic acid, CAS 2834-05-1) |
| Quantified Difference | Presence of a chiral center enabling stereoselective synthesis |
| Conditions | Standard structural analysis (SMILES/InChI) |
Buyers requiring a chiral scaffold for enantioselective pharmaceutical intermediates must procure the 10-bromo isomer, as the 11-bromo analog is fundamentally achiral.
The position of the bromine atom directly dictates the structure of the downstream amino acid monomer. Ammonolysis of 10-bromoundecanoic acid yields 10-aminoundecanoic acid, a monomer containing a methyl branch. Patent literature demonstrates that introducing internal isomers like 10-bromoundecanoic acid into the synthesis of polyamides leads to an increase in structural irregularities that disrupt the regular hydrogen-bonding network of the polymer chains [1]. While pure 11-aminoundecanoic acid produces highly crystalline, perfectly linear Nylon-11 (0 branches per monomer), the incorporation of the 10-amino derivative introduces exactly 1 methyl branch per monomer unit, fundamentally altering the thermomechanical profile of the resulting polymer [1].
| Evidence Dimension | Polymer Branching Sites per Monomer |
| Target Compound Data | 1 methyl branch per monomer unit (via 10-aminoundecanoic acid) |
| Comparator Or Baseline | 0 branches per monomer unit (via 11-aminoundecanoic acid) |
| Quantified Difference | 100% substitution of linear linkages with branched linkages, disrupting crystallinity |
| Conditions | Ammonolysis followed by polycondensation |
Procurement for specialty branched or irregular polyamides requires the 10-bromo isomer to intentionally disrupt the high crystallinity associated with standard Nylon-11.
During the industrial synthesis of 11-bromoundecanoic acid via the hydrobromination of 10-undecenoic acid, the reaction is driven via a radical mechanism to yield the terminal bromide in approximately 95% yield. However, the competing electrophilic addition inherently produces 10-bromoundecanoic acid as a Markovnikov byproduct in small quantities (~5%) [1]. Accurate quantification of this impurity requires pure 10-bromoundecanoic acid as an analytical reference standard. The secondary bromide of 10-bromoundecanoic acid exhibits distinct NMR chemical shifts and chromatographic retention times compared to the primary bromide of the 11-bromo isomer, making it indispensable for GC/HPLC calibration and quality control of bio-based polyamide precursors [2].
| Evidence Dimension | Regiochemical Yield Profile (Hydrobromination of 10-undecenoic acid) |
| Target Compound Data | Minor byproduct (~5% yield, Markovnikov product) |
| Comparator Or Baseline | Major product (~95% yield, anti-Markovnikov product) |
| Quantified Difference | Serves as the exclusive ~5% impurity calibration standard |
| Conditions | Hydrobromination of 10-undecenoic acid in toluene at 0 °C |
Quality control laboratories must procure exact 10-bromoundecanoic acid standards to accurately measure impurity levels in industrial Nylon-11 precursor batches.
Used by quality control laboratories to calibrate GC and NMR instruments for quantifying the Markovnikov byproduct (10-bromo isomer) generated during the industrial production of 11-bromoundecanoic acid from castor oil-derived 10-undecenoic acid [1].
Procured as a precursor for 10-aminoundecanoic acid, which is subsequently polymerized to create branched polyamides with disrupted crystallinity, modified thermal transitions, and enhanced solubility compared to conventional linear Nylon-11 [2].
Utilized in pharmaceutical and fine chemical research where the C10 stereogenic center serves as a crucial handle for diastereomeric resolution, chiral auxiliary attachment, or the synthesis of secondary-substituted long-chain fatty acid derivatives [3].